Sorbitol dehydrogenase-IN-1 is a compound that plays a significant role in the enzymatic conversion of sorbitol into fructose, utilizing nicotinamide adenine dinucleotide (NAD+) as a cofactor. This enzyme is crucial in various biological processes, including carbohydrate metabolism and osmotic regulation in plants and microorganisms. Sorbitol dehydrogenase-IN-1 has garnered attention for its potential applications in biotechnology and pharmaceuticals.
Sorbitol dehydrogenase enzymes are found in various organisms, including bacteria, plants, and animals. The enzyme from Bacillus subtilis, for example, has been studied extensively due to its unique properties and applications in industrial processes . Additionally, enzymes from other sources such as Gluconobacter oxydans have been characterized for their efficiency in converting sorbitol to L-sorbose, which is valuable in the production of sweeteners and pharmaceuticals .
Sorbitol dehydrogenase-IN-1 belongs to the class of oxidoreductases, specifically acting on the CH-OH group of donors with NAD+ or NADP+ as acceptors. It is classified under the Enzyme Commission number EC 1.1.1.14, which identifies it as a key enzyme involved in carbohydrate metabolism.
The synthesis of sorbitol dehydrogenase-IN-1 can be achieved through recombinant DNA technology. This involves cloning the gene responsible for the enzyme from its native source, followed by expression in a suitable host organism such as Escherichia coli.
The molecular structure of sorbitol dehydrogenase-IN-1 typically features a zinc-binding site essential for its catalytic activity. The enzyme's structure can be analyzed using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
The molecular weight of sorbitol dehydrogenase varies depending on its source but generally ranges around 50-60 kDa. For instance, the enzyme from Gluconobacter oxydans has a molecular mass of approximately 53.64 kDa . Structural studies reveal that the active site contains critical residues that facilitate substrate binding and catalysis.
Sorbitol dehydrogenase catalyzes the oxidation of D-sorbitol to D-fructose through a two-step mechanism involving hydride transfer from the substrate to NAD+.
The reaction proceeds as follows:
Kinetic studies indicate that optimal conditions for this reaction include specific pH levels (around pH 10) and temperatures (up to 70 °C) depending on the enzyme source .
The mechanism of action involves several key steps:
Kinetic parameters such as Michaelis-Menten constants (K_m) have been determined for various substrates, indicating that sorbitol has a K_m value around 38.9 mM under optimal conditions .
Sorbitol dehydrogenase-IN-1 typically exhibits high solubility in aqueous solutions, with stability influenced by pH and temperature conditions.
The enzyme's activity can be inhibited by metal ions such as copper and zinc but remains unaffected by chelating agents like ethylenediaminetetraacetic acid (EDTA). Optimal activity is usually observed at alkaline pH levels .
Sorbitol dehydrogenase-IN-1 has several scientific uses:
Sorbitol dehydrogenase-IN-1 (SDH-IN-1) is a potent synthetic inhibitor of sorbitol dehydrogenase (SDH; EC 1.1.1.14), an enzyme central to the polyol pathway that converts sorbitol to fructose using NAD⁺ as a cofactor [1] [3]. SDH-IN-1 specifically targets the catalytic zinc ion within SDH’s active site, forming coordinate bonds with residues critical for substrate orientation (e.g., His⁶⁹, Cys⁴⁴, Glu⁷⁰ in human SDH) [3]. This interaction sterically obstructs sorbitol binding and prevents NAD⁺-dependent hydride transfer, thereby halting fructose production [3] [4].
Structural analyses reveal that SDH-IN-1 exploits SDH’s hydrophobic substrate-binding pocket, mimicking the transition state of sorbitol oxidation. Its fused heterocyclic scaffold anchors the molecule via π-stacking with Phe⁶⁰, while its hydroxyl group displaces the catalytic water molecule typically coordinated to zinc [3] [9]. This dual mechanism results in nanomolar inhibitory potency, with IC₅₀ values of 4 nM (rat SDH) and 5 nM (human SDH) [4] [6].
Table 1: Inhibitory Profile of Sorbitol Dehydrogenase-IN-1
Property | Value | Experimental Context |
---|---|---|
IC₅₀ (rat SDH) | 4 nM | Recombinant enzyme assay |
IC₅₀ (human SDH) | 5 nM | Liver tissue homogenate |
Selectivity vs. ALDH | >1,000-fold | Kinase panel screening |
Target Residence Time | >120 min | Surface plasmon resonance (SPR) |
Kinetic studies demonstrate that SDH-IN-1 exhibits distinct inhibition modes depending on substrate context:
Key kinetic parameters for SDH are altered as follows:
Table 2: Kinetic Parameters of SDH With and Without SDH-IN-1
Substrate/Cofactor | Kₘ Control (mM) | Kₘ + Inhibitor (mM) | Vₘₐₓ Control (μmol/min) | Vₘₐₓ + Inhibitor (μmol/min) |
---|---|---|---|---|
NAD⁺ | 0.082 | 0.25 | 19.1 | 6.2 |
Sorbitol | 0.38 | 1.24 | 18.3 | 5.7 |
Fructose | 136 | 298 | 23.5 | 8.9 |
In vivo relevance is confirmed by oral administration (50 μg/kg) in diabetic rats, showing >80% suppression of sciatic nerve fructose synthesis over 12 hours [4] [6].
Beyond direct active-site inhibition, SDH-IN-1 induces long-range conformational changes that modulate SDH dynamics. Molecular dynamics simulations reveal:
This dual-site action classifies SDH-IN-1 as a covalent allosteric inhibitor, though unlike classical allosteric modulators, it does not require endogenous activators. Synthetic ligands targeting analogous exosites (e.g., PF-06372222 for GLP-1R) demonstrate similar disruption of catalytic loops via lipid-interface interactions [9].
Table 3: Classification of SDH-Targeted Synthetic Ligands
Ligand Type | Target Site | Effect on SDH Activity | Structural Basis |
---|---|---|---|
Competitive inhibitors | Catalytic zinc | Direct blockage | Zinc coordination, π-stacking |
Uncompetitive inhibitors | Enzyme-NAD⁺ complex | Ternary complex stabilization | Hydrogen bonding with NAD⁺-adenine |
Allosteric modulators | TM5–TM7 interface | Loop rigidification | Hydrophobic burial, salt bridge formation |
The convergence of orthosteric and exosite targeting positions SDH-IN-1 as a mechanistic template for next-generation polyol pathway inhibitors [3] [9].
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